10-(4-bromobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
The compound 10-(4-bromobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine features a complex tricyclic core with a sulfur atom (5-thia) and four nitrogen atoms. Key substituents include a 4-bromobenzenesulfonyl group and an N-linked 2,4-dimethoxyphenyl moiety. These groups likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, such as binding to kinase targets like ROCK1, as inferred from docking studies .
Properties
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O4S2/c1-30-13-5-8-15(17(11-13)31-2)23-19-18-16(9-10-32-18)27-20(24-19)21(25-26-27)33(28,29)14-6-3-12(22)4-7-14/h3-11H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFZEAAYGWNHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-bromobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. The starting materials often include 4-bromobenzenesulfonyl chloride, 2,4-dimethoxyaniline, and thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives. The reaction conditions usually require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.
Step 1: The initial step involves the reaction of 4-bromobenzenesulfonyl chloride with 2,4-dimethoxyaniline to form the corresponding sulfonamide intermediate.
Step 2: The sulfonamide intermediate is then reacted with a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
10-(4-bromobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium iodide, acetone, heat.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
10-(4-bromobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 10-(4-bromobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound shares a tricyclic framework with several analogs, differing primarily in sulfonyl and aryl substituents. Key analogs include:
*Molecular weights and properties are estimated based on substituent contributions.
Substituent Effects :
- Bromine vs. Methyl/Chlorine : The bromine atom in the target compound enhances lipophilicity and may improve membrane permeability compared to methyl () or chlorine () analogs. Bromine’s polarizability could also strengthen van der Waals interactions in binding pockets .
- 2,4-Dimethoxyphenyl vs. The chlorobenzyl group () introduces electronegativity but lacks direct H-bonding capability .
Docking and Binding Efficiency
highlights that Chemical Space Docking enriches for compounds with favorable binding poses. The target compound’s bromobenzenesulfonyl group may enhance docking scores compared to methyl- or chlorine-substituted analogs due to stronger hydrophobic interactions.
Spectroscopic and Analytical Comparisons
- NMR Analysis : demonstrates that substituent changes alter chemical shifts in specific regions (e.g., regions A and B). For the target compound, the 2,4-dimethoxyphenyl group would likely cause downfield shifts in aromatic protons compared to ethoxy or chlorobenzyl analogs due to electron-donating methoxy groups .
- MS/MS Fragmentation : Molecular networking () suggests that the target compound’s fragmentation pattern would differ from analogs. For example, the bromine atom (mass ~79.9 Da) would produce distinct isotopic clusters compared to chlorine (~35.5 Da) or methyl groups (~15 Da) .
Biological Activity
The compound 10-(4-bromobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex heterocyclic compound exhibiting significant potential in medicinal chemistry. Its unique structural features and functional groups suggest a variety of biological activities that warrant thorough investigation.
Chemical Structure and Properties
This compound features a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core , functionalized with a 4-bromophenylsulfonyl group and a dimethoxyphenyl moiety . The presence of these groups may influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 10-(4-bromobenzenesulfonyl)-N-(2,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine |
| Molecular Formula | C18H12BrN5O3S2 |
| Molecular Weight | 469.43 g/mol |
| InChI Key | InChI=1S/C18H12BrN5O3S2/c19-11-3-5-13(6-4-11)29(25,26)18-17-21-16(20-10-12-2-1-8-27-12)15-14(7-9-28-15)24(17)23-22-18/h1-9H |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The sulfonamide group is often associated with antibacterial activity due to its ability to inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.
Case Study:
A study evaluating the antimicrobial efficacy of related sulfonamide derivatives found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. The compound's structural features suggest it may have similar effects.
Antiviral Activity
The compound's potential antiviral activity is hypothesized based on its structural analogs that have demonstrated efficacy against various viral infections.
Research Findings:
In vitro studies on related compounds have shown inhibition of viral replication in cell cultures infected with influenza and HIV viruses. The mechanism typically involves interference with viral entry or replication processes.
Anticancer Properties
The unique tetraazatricyclo structure may confer anticancer properties through multiple mechanisms including:
- Inhibition of DNA synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
- Induction of apoptosis : Certain derivatives can trigger programmed cell death pathways in malignant cells.
Case Study:
A recent study on a structurally similar compound demonstrated potent cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7), suggesting that this compound could be a candidate for further anticancer drug development.
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated but may involve:
- Enzyme inhibition : Binding to active sites of enzymes involved in critical metabolic pathways.
- Receptor modulation : Interacting with cellular receptors to alter signal transduction pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
